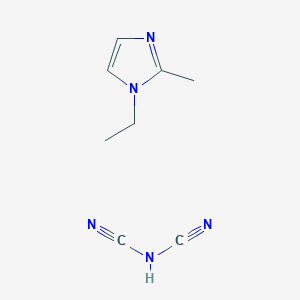

Cyanocyanamide;1-ethyl-2-methylimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

833480-22-1 |

|---|---|

Molecular Formula |

C8H11N5 |

Molecular Weight |

177.21 g/mol |

IUPAC Name |

cyanocyanamide;1-ethyl-2-methylimidazole |

InChI |

InChI=1S/C6H10N2.C2HN3/c1-3-8-5-4-7-6(8)2;3-1-5-2-4/h4-5H,3H2,1-2H3;5H |

InChI Key |

IYJPQQRBEFKTBF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1C.C(#N)NC#N |

Origin of Product |

United States |

Cyanocyanamide: Advanced Academic Research

Synthetic Methodologies and Mechanistic Investigations of Cyanocyanamide

The synthesis of cyanocyanamide is a well-established industrial process, primarily revolving around the dimerization of cyanamide, which itself is derived from calcium cyanamide.

Precursor-Based Synthesis Strategies for Cyanocyanamide

The foundational precursor for cyanocyanamide is calcium cyanamide (CaCN₂), a compound produced industrially through the Frank-Caro process, which involves heating calcium carbide (CaC₂) at approximately 1,000 °C while introducing nitrogen gas acs.org. The calcium cyanamide is then hydrolyzed to produce cyanamide (H₂NCN) nih.govuiuc.edu. This hydrolysis is typically conducted in slurries, often in the presence of carbon dioxide, to precipitate calcium carbonate and yield an aqueous solution of cyanamide uiuc.edu.

The crucial step in forming cyanocyanamide is the dimerization of cyanamide. This reaction is known to occur under alkaline conditions atamanchemicals.combeilstein-journals.org. The process can be facilitated by heating an aqueous solution of cyanamide with ammonia (B1221849) or by boiling it with water, which causes two molecules of cyanamide to combine, forming 2-cyanoguanidine, the common name for cyanocyanamide atamanchemicals.comvanderbilt.edu. The dimerization is inhibited by acidic conditions and low temperatures .

| Precursor | Reagents/Conditions | Product | Citation |

| Calcium Carbide (CaC₂) | Nitrogen (N₂), ~1000 °C | Calcium Cyanamide (CaCN₂) | acs.org |

| Calcium Cyanamide (CaCN₂) | Water (H₂O), Carbon Dioxide (CO₂) | Cyanamide (H₂NCN) | uiuc.edu |

| Cyanamide (H₂NCN) | Alkaline conditions, Heat | Cyanocyanamide (C₂H₄N₄) | atamanchemicals.combeilstein-journals.org |

Novel Synthetic Routes for Cyanocyanamide Derivatives

While the parent compound is typically synthesized via dimerization, research into novel derivatives often focuses on alternatives to traditional, highly toxic cyanating agents like cyanogen bromide acs.orgrsc.org. Modern synthetic strategies have been developed to produce substituted cyanamides, which can be precursors to a wide range of cyanocyanamide derivatives.

These newer methods employ safer and more operationally simple reagents. For instance, trichloroacetonitrile has been identified as a less toxic cyano source for creating a variety of cyanamides in a one-pot, two-step procedure acs.org. Another innovative reagent is N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), which serves as both a cyano source and a sulfonyl transfer reagent for the deoxycyanamidation of alcohols, yielding tertiary cyanamides acs.org. These approaches provide access to a diverse array of substituted cyanamides that can undergo further reactions.

Mechanistic Elucidation of Cyanocyanamide Formation Pathways

The mechanism of cyanocyanamide (dicyandiamide) formation from cyanamide has been investigated using computational methods such as Density Functional Theory (DFT) atamanchemicals.combeilstein-journals.org. These studies provide a microscopic view of the reaction pathway, which consists of the hydrolysis of calcium cyanamide followed by the dimerization of cyanamide in an alkaline environment atamanchemicals.combeilstein-journals.org.

The DFT results indicate that the rate-limiting step of the dimerization is the formation of a carbon-nitrogen (C-N) bond between a neutral cyanamide molecule and a cyanamide anion (⁻NCNH) atamanchemicals.combeilstein-journals.org. The alkaline conditions are crucial as they facilitate the deprotonation of a cyanamide molecule to form the more nucleophilic cyanamide anion. The presence of explicit water molecules has been shown to significantly lower the free energy barrier for this rate-limiting step, thereby facilitating the C-N bond formation and accelerating the reaction atamanchemicals.combeilstein-journals.org.

Chemical Reactivity and Transformation Studies of Cyanocyanamide

Cyanocyanamide is a versatile precursor in organic synthesis, owing to the reactivity of its multiple functional groups, including four active hydrogens and a cyano group atamanchemicals.com. Its transformations are central to the production of numerous commercially important chemicals.

Reactions as a Synthetic Precursor in Organic Transformations

Cyanocyanamide serves as a fundamental building block for a wide range of organic compounds, particularly guanidine salts, biguanides, and various nitrogen-containing heterocycles nih.gov.

Guanidine Salts and Melamine : Reacting cyanocyanamide with acids is a common method for producing various guanidine salts atamanchemicals.com. It is also the primary raw material for the production of melamine (a trimer of cyanamide) .

Biguanides : Cyanocyanamide is a key starting material for synthesizing biguanides, a class of compounds with significant pharmaceutical applications nih.gov. The synthesis involves the reaction of cyanocyanamide with amines, which can be performed under different conditions, such as in the presence of copper salts or by heating with amine hydrochlorides beilstein-journals.orgnih.gov.

Heterocycles : The structure of cyanocyanamide is well-suited for cycloaddition reactions. The carbon-nitrogen triple bond can act as a dipolarophile in [3+2] cycloadditions, for example, reacting with azides to yield 4-aminotetrazole derivatives nih.gov. It can also participate in metal-catalyzed [2+2+2] cycloadditions with alkynes to form substituted 2-aminopyridines nih.gov. Furthermore, it has been shown to react with hydroxylamine hydrochloride to form nih.govechemi.comoxadiazole-3,5-diamine beilstein-journals.org.

| Reactant(s) | Product Type | Citation |

| Cyanocyanamide, Acid | Guanidine Salt | atamanchemicals.com |

| Cyanocyanamide, Amine Hydrochloride | Biguanide | beilstein-journals.orgnih.gov |

| Cyanocyanamide, Azide | 4-Aminotetrazole | nih.gov |

| Cyanocyanamide, Alkyne, Gold Catalyst | 2-Amino-1,3-oxazole | nih.gov |

| Cyanocyanamide, Hydroxylamine hydrochloride | nih.govechemi.comOxadiazole-3,5-diamine | beilstein-journals.org |

Functional Group Interconversions Involving Cyanocyanamide

The functional groups within the cyanocyanamide molecule are readily transformed, underpinning its utility as a synthetic intermediate. The molecule possesses both nucleophilic amino groups and an electrophilic nitrile unit rsc.org.

A key transformation involves the cleavage of the N-CN bond nih.gov. This cleavage allows cyanocyanamide and its derivatives to function as electrophilic cyanating agents (transferring a [CN]⁺ group) or as amino-transfer reagents nih.gov. These reactions can be performed under metal-catalyzed or metal-free conditions to produce highly functionalized substrates nih.gov.

The reaction of cyanocyanamide to form biguanides is a prime example of its functional group interconversion nih.gov. In this reaction, an amine adds to the nitrile group of cyanocyanamide, effectively transforming the cyano group into a more complex guanidine functionality within the new biguanide molecule beilstein-journals.orgnih.gov. Similarly, when it reacts to form dicyandiamide resin with formaldehyde, its amino groups are converted into linkages within a larger polymer structure, demonstrating another form of functional group interconversion atamanchemicals.com.

Photochemical Reactivity and Light-Induced Transformations of Cyanocyanamide

The study of the photochemical reactivity of molecules is crucial for understanding their behavior under light exposure and for developing new synthetic methods. While specific photochemical studies on cyanocyanamide are not extensively detailed in publicly available literature, its reactivity can be inferred from the behavior of related N-cyano compounds and the principles of photoredox catalysis.

Visible-light photoredox catalysis has become a significant tool for generating reactive intermediates, including nitrogen-centered radicals, from various precursors under mild conditions. nih.govrsc.org In these processes, a photocatalyst, upon absorbing visible light, can initiate single-electron transfer (SET) processes. For a molecule like cyanocyanamide, this could potentially lead to the formation of a nitrogen-centered radical. Such radicals are highly reactive species that can participate in a variety of transformations, including C-H functionalization and the formation of new nitrogen-containing compounds. rsc.org The generation of these N-radical species often depends on the presence of suitable precursors and the specific reaction conditions, including the choice of photocatalyst and solvent. nih.gov

Reactions with Alpha-Hydroxy Carbonyl Compounds for Heterocycle Formation

Cyanamides are recognized as valuable building blocks in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and natural products. nih.gov The dual functionality of the cyanamide group allows for diverse reaction pathways, including both radical and non-radical cyclization reactions to form rings like quinazolines and γ-lactams. nih.gov

The reaction of cyanamides with carbonyl compounds is a fundamental process in organic synthesis. For instance, the nucleophilic addition of the cyano group to an aldehyde or ketone can lead to the formation of cyanohydrins. libretexts.org These intermediates can then undergo further reactions. In the context of heterocycle formation, the reaction between a cyanamide and an alpha-hydroxy carbonyl compound would likely proceed through a series of steps. Initially, a nucleophilic attack from one of the nitrogen atoms of the cyanocyanamide or an addition involving the cyano group could occur at the carbonyl carbon. The presence of the adjacent hydroxyl group could then facilitate an intramolecular cyclization, leading to the formation of a heterocyclic ring. The specific structure of the resulting heterocycle would depend on the reaction conditions and the structure of the carbonyl compound. This strategy is a key approach for constructing complex molecular architectures from readily available starting materials. rsc.orgmdpi.comnih.gov

Electrophilic and Nucleophilic Additions to the Cyanocyanamide Moiety

The cyanocyanamide moiety possesses a unique electronic structure that allows it to react with both electrophiles and nucleophiles. This reactivity is centered around the nucleophilic amino-type nitrogen and the electrophilic carbon atom of the nitrile (cyano) group. nih.gov

Nucleophilic Addition: The carbon atom of the C≡N triple bond is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. unacademy.comwikipedia.org This reaction, known as nucleophilic addition, breaks the pi bond of the nitrile and forms a new single bond with the nucleophile. masterorganicchemistry.com The resulting intermediate is typically a nitrogen anion, which is then protonated. This process is fundamental to many reactions of nitriles, including hydrolysis and reactions with organometallic reagents. wikipedia.orgyoutube.com For cyanocyanamide, nucleophiles can add to either of the two cyano groups.

Electrophilic Addition: The non-cyano nitrogen atom in cyanocyanamide has a lone pair of electrons, making it nucleophilic and thus reactive towards electrophiles. Protonation or alkylation can occur at this site. Furthermore, the pi system of the cyano group can also interact with certain electrophiles, although this is less common than nucleophilic addition to the carbon. The interplay between the nucleophilic nitrogen and the electrophilic cyano carbon defines the rich chemistry of this functional group. nih.gov

Coordination Chemistry and Ligand Development of Cyanocyanamide

Cyanocyanamide, particularly in its anionic form, dicyanamide [N(CN)₂]⁻, is a versatile and extensively studied ligand in coordination chemistry. Its ability to coordinate to metal centers in various ways has led to the development of a wide range of metal-organic frameworks and coordination polymers with interesting structural and physical properties. nih.govresearchgate.net

Synthesis and Characterization of Metal-Cyanocyanamide Complexes

Metal-cyanocyanamide complexes are typically synthesized by reacting a suitable metal salt with a salt of the dicyanamide ligand, such as sodium dicyanamide, in a suitable solvent. researchgate.net The resulting complexes can be characterized using a variety of analytical techniques to determine their structure and properties.

Common characterization methods include:

Infrared (IR) Spectroscopy: To identify the coordination mode of the dicyanamide ligand by observing the stretching frequencies of the C≡N bonds. dergipark.org.trmdpi.com

UV-Visible Spectroscopy: To study the electronic properties of the metal complexes. mdpi.com

Elemental Analysis: To confirm the empirical formula of the synthesized complex. researchgate.net

Thermal Analysis (TGA/DSC): To study the thermal stability and decomposition pathways of the complexes. dergipark.org.tr

These methods provide a comprehensive picture of the synthesized metal-cyanocyanamide complexes. mdpi.comscielo.org.za

Ligand Properties and Coordination Modes of Cyanocyanamide

The dicyanamide anion, [N(CN)₂]⁻, is an ambidentate ligand, meaning it can coordinate to a metal ion through different atoms. wikipedia.org This versatility leads to a variety of coordination modes, which influences the structure and dimensionality of the resulting coordination polymer. nih.gov

The most common coordination modes are:

Monodentate: Coordination through one of the terminal nitrile nitrogen atoms.

Bridging: The ligand links two metal centers. This is the most common mode and can occur in several ways, leading to the formation of chains, layers, or three-dimensional networks. semanticscholar.orgresearchgate.net

The table below summarizes the primary coordination modes observed for the dicyanamide ligand.

| Coordination Mode | Description | Resulting Structure |

| Terminal (Monodentate) | Binds to a single metal center through one nitrile nitrogen. | Discrete complexes or termination of a polymer chain. |

| μ-1,3 Bridge | Links two metal centers using the two terminal nitrile nitrogens. | 1D chains or higher-dimensional networks. |

| μ-1,5 Bridge | Links two metal centers using one terminal nitrile nitrogen and the central amide nitrogen. | 1D chains or higher-dimensional networks. |

| μ-1,1,3 Bridge | One terminal nitrogen is shared between two metal centers, and the other terminal nitrogen binds to a third. | Complex 2D or 3D networks. |

This table is generated based on established principles of dicyanamide coordination chemistry. researchgate.net

The choice of coordination mode is influenced by factors such as the nature of the metal ion (size, charge, and electronic properties), the presence of other co-ligands, and the reaction conditions. nih.govresearchgate.netresearchgate.net

Investigation of Metal-Ligand Bonding and Structural Geometries

The bonding between the cyanocyanamide ligand and a metal center is typically described using concepts from molecular orbital theory. researchgate.net The ligand acts as a σ-donor through its nitrogen lone pairs and can also participate in π-interactions. researchgate.netnih.gov The cyanide group itself is known to be a good π-acceptor ligand, which can stabilize metals in various oxidation states. researchgate.net

The versatile coordination behavior of cyanocyanamide gives rise to a wide array of structural geometries around the metal center. The geometry is determined by the coordination number of the metal and the nature of the ligands. youtube.com

Observed Geometries in Metal-Cyanocyanamide Complexes

| Metal Ion | Coordination Number | Typical Geometry | Example Metal Centers |

|---|---|---|---|

| Varies | 4 | Tetrahedral or Square Planar | Ni(II), Cu(II), Mn(II) |

| Varies | 6 | Octahedral | Cr(III), Co(III), Fe(II) |

Data compiled from findings in coordination chemistry literature. mdpi.comyoutube.com

The study of these metal-ligand interactions and the resulting geometries is crucial for designing new materials with specific properties, such as magnetism, porosity, or catalytic activity. chegg.com

Role in Formation of Addition Compounds with Transition Metal Species

Cyanocyanamide and its related structures, such as dicyandiamide, play a significant role as ligands in coordination chemistry, forming stable addition compounds with various transition metals. The cyanide group (–C≡N) is a versatile ligand capable of acting as a strong σ-donor and a π-acceptor, allowing it to form complexes with metals in different oxidation states. researchgate.net It can coordinate to a metal center as a terminal ligand or act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes and coordination polymers. researchgate.netscielo.org.za

In these addition compounds, the cyanide group typically binds to the metal through its carbon atom. However, its ability to bridge metal ions (M–C≡N–M') is fundamental to the construction of extended solid-state structures. researchgate.net Vibrational spectroscopy, particularly FT-IR, is a key technique for characterizing these complexes. The stretching vibration of the C≡N bond, typically observed in the 2100-2200 cm⁻¹ range, shifts upon coordination to a metal. scielo.org.za A shift to a higher frequency indicates that the cyano group is acting as a bridging ligand, a phenomenon attributed to the kinematic coupling effect. scielo.org.za

Research into cyano-bridged heteronuclear polymeric complexes, such as those with the general formula [M(L)₂Ni(μ-CN)₂(CN)₂], demonstrates the structural versatility of these compounds. dergipark.org.tr In such structures, square-planar tetracyanometallate(II) anions, like [Ni(CN)₄]²⁻, serve as foundational building blocks. scielo.org.za The synthesis of new 3d-transition metal complexes with dicyandiamide has resulted in compounds with proposed octahedral geometries, formulated as [ML₂X₂], where M can be Co(II) or Cu(II). researchgate.net

Table 1: Spectroscopic Data for Cyano-Bridged Transition Metal Complexes

| Complex | v(C≡N) Bridging (cm⁻¹) | v(C≡N) Terminal (cm⁻¹) |

|---|---|---|

| [Cu(detu)₄Ni(CN)₄]·2H₂O | 2166, 2137 | 2114 |

Data sourced from spectroscopic analysis of cyano-bridged complexes. scielo.org.za

Applications of Cyanocyanamide in Advanced Materials Research

Role in Polymeric Material and Resin Production

Cyanocyanamide derivatives, particularly dicyandiamide (DICY or cyanoguanidine), are crucial components in the production of high-performance polymeric materials, most notably epoxy resins. nih.gov Dicyandiamide serves as a latent curing agent, or hardener, for these resins. nih.govmdpi.org Latency is a critical property in industrial applications, as it allows the resin and curing agent to be pre-mixed into a stable, one-component system with a long shelf-life at ambient temperatures. nih.gov The curing reaction is thermally activated, typically initiating at temperatures above 180°C, at which point the reaction proceeds rapidly. mdpi.org

The use of DICY is widespread in the manufacturing of adhesives, coatings, composite materials, and electrical laminates. mdpi.org Its popularity stems from its ability to produce cured epoxy networks with desirable properties, including excellent chemical resistance, strong adhesion to various substrates, good electrical insulation, and high thermal stability. mdpi.org The solid, powdered nature of DICY and its limited solubility in epoxy resins at room temperature contribute to its latency and the excellent processability of the pre-mixed formulations. nih.gov

Curing Agent Mechanisms in Epoxy Resin Systems

The curing of epoxy resins with dicyandiamide (DICY) is a complex, multi-step process that transforms the liquid or solid resin into a rigid, cross-linked thermoset polymer. The mechanism involves several key reactions that are activated by heat. nih.govmdpi.org

Initial Ring-Opening: The process begins with the nucleophilic addition of the amine groups on the DICY molecule to the epoxide rings of the resin. This initial reaction leads to the formation of N-alkyl dicyandiamides. mdpi.org

Cyclization: The adducts formed in the first step can undergo intramolecular cyclization. The hydroxyl group, generated from the epoxy ring-opening, attacks the imide functionality, resulting in the formation of a 2-cyanimidooxazolidine structure. This intermediate acts as a difunctional chain extender. mdpi.org

Cross-linking: Tertiary amines are also formed during the reaction, which function as trifunctional cross-linkers, catalyzing further reactions. mdpi.org

Further Reactions: At higher temperatures, other reactions can occur, including the etherification of epoxy rings by the newly formed hydroxyl groups and the reaction of the nitrile group in DICY with hydroxyl or excess epoxy groups. nih.gov

Studies using model compounds like phenyl glycidyl (B131873) ether have helped elucidate these pathways. researchgate.net Non-isothermal investigations using Differential Scanning Calorimetry (DSC) show that the curing process can exhibit multiple autocatalytic stages, with activation energies varying as the reaction progresses. For instance, in a TGDDM/DICY system, the activation energy was found to be approximately 69.7 kJ mol⁻¹ for the initial stage and 88.7 kJ mol⁻¹ for the later stage. rsc.org

Table 2: Proposed Reactions in Epoxy/Dicyandiamide Curing

| Reaction Type | Reactants | Product/Function |

|---|---|---|

| Addition | Epoxy Ring + Primary/Secondary Amine | Chain Growth & Branching |

| Cyclization | N-alkyl dicyandiamide adduct | 2-cyanimidooxazolidine (Chain Extender) |

| Etherification | Epoxy Ring + Hydroxyl Group | Polyether Formation |

| Nitrile Group Addition | Nitrile Group + Hydroxyl/Epoxy Group | Imine and Amide Formation |

This table summarizes the complex reaction pathways involved in the thermal curing of epoxy resins with dicyandiamide. nih.govmdpi.org

Functionalization of Graphitic Carbon Nitride Materials for Enhanced Properties

Graphitic carbon nitride (g-C₃N₄), a metal-free polymer semiconductor, has garnered significant interest as a photocatalyst for applications in environmental remediation and energy conversion. nih.gov However, pristine g-C₃N₄ suffers from limitations like rapid recombination of photogenerated electron-hole pairs, which hinders its efficiency. mdpi.com Surface functionalization with electron-withdrawing cyano groups (–C≡N) is an effective strategy to overcome these drawbacks. mdpi.com

The introduction of cyano groups onto the g-C₃N₄ framework modulates its electronic band structure. This modification can narrow the band gap, allowing the material to absorb a broader range of visible light. More importantly, the cyano groups enhance the separation and migration of photogenerated charge carriers, significantly reducing their recombination rate. mdpi.com This leads to a marked improvement in photocatalytic activity. For example, cyano-functionalized g-C₃N₄ has shown enhanced performance in the photocatalytic removal of pollutants like nitric oxide (NO). mdpi.com In one study, co-functionalization with cyano and hydroxyl groups not only doubled the NO removal efficiency compared to pristine g-C₃N₄ but also significantly inhibited the formation of the more toxic nitrogen dioxide (NO₂) intermediate. mdpi.com

The synthesis of g-C₃N₄ itself often involves the thermal polymerization of nitrogen-rich precursors like cyanamide or dicyandiamide at temperatures between 450–650°C. nih.gov

Table 3: Performance of Functionalized g-C₃N₄ in Photocatalytic NO Removal

| Photocatalyst | NO Removal Efficiency | Toxic NO₂ Generation Efficiency |

|---|---|---|

| Pristine g-C₃N₄ (CN) | Baseline | 49% |

| Cyano-functionalized g-C₃N₄ (DCN) | ~1.6x Baseline | 39% |

Data illustrates the synergistic effect of functional groups on enhancing photocatalytic performance and selectivity. mdpi.com

Development of Novel Composite Materials Incorporating Cyanocyanamide Components

Components derived from or related to cyanocyanamide, such as cyanate ester resins and dicyandiamide-cured epoxies, are integral to the development of advanced composite materials. These resins serve as the matrix that binds reinforcing fibers (e.g., carbon, glass) to create materials with high strength-to-weight ratios and excellent thermal stability.

Cyanate ester resins are a class of high-performance thermosets used in demanding applications within the aerospace, electronics, and automotive industries. google.com These resins are known for their high glass transition temperatures (Tg), superior dielectric properties, and low moisture absorption. They are often used to create laminates for circuit boards and structural components that must withstand hostile environments. google.com

Similarly, epoxy resins cured with dicyandiamide are widely used in composite manufacturing, particularly for producing prepregs (pre-impregnated fibers). nih.gov The latency of DICY allows for the stable storage of these prepregs, which can then be molded and cured on demand to form composite parts. The resulting composites exhibit excellent mechanical properties and are used in everything from aircraft components to sporting goods. Research has focused on optimizing these resin systems, for example, by adding other components like polyether polyols to toughen the adhesive properties for specific applications, such as bonding polyimide films. google.com

Theoretical and Computational Chemistry of Cyanocyanamide

Theoretical and computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and properties of molecules like cyanocyanamide at an atomic level. nih.gov Methods such as Density Functional Theory (DFT) are employed to optimize molecular geometries and calculate electronic properties. nih.gov

For a molecule containing a cyano group, computational studies can elucidate several key aspects:

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability and the energy required for electronic excitation.

Molecular Electrostatic Potential (MEP): MEP mapping reveals the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For cyanocyanamide, the nitrogen atom of the cyano group would be an electron-rich site, making it susceptible to electrophilic attack and a prime candidate for coordinating with metal ions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into the bonding within the molecule, including hybridization, charge transfer interactions, and delocalization of electrons. nih.gov It can quantify the nature of the σ- and π-bonds within the cyano group and how they are influenced by the rest of the molecular structure.

These computational approaches are essential for understanding reaction mechanisms, designing new materials, and predicting the behavior of cyanocyanamide derivatives as ligands, curing agents, or functional groups in more complex systems. nih.govnih.gov

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and electronic characteristics of cyanocyanamide and its corresponding anion, dicyanamide (N(CN)₂⁻). These computational studies provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule.

The dicyanamide anion is known for its characteristic boomerang shape. researchgate.net DFT calculations have been used to optimize the geometries of the dicyanamide anion in various chemical environments, such as in ionic liquids. researchgate.net These studies help to understand the intermolecular interactions, like hydrogen bonding, that can influence the anion's structure. researchgate.net While detailed structural parameters for the neutral cyanocyanamide (HN(CN)₂) molecule are less commonly reported in the specific literature reviewed, DFT methods are a standard approach for determining such properties. The calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties. For instance, DFT calculations on related systems have been shown to predict C-N bond lengths with high accuracy, although some functionals may have limitations in correctly predicting the relative stabilities of different isomers like carbodiimide versus cyanamide forms.

The electronic properties of the dicyanamide anion, such as its vibrational frequencies, have been both experimentally observed and computationally calculated. Infrared absorption spectra show characteristic bands corresponding to symmetric and antisymmetric C≡N stretching vibrations, as well as combination bands. acs.org These spectral features are influenced by the local interactions of the anion with its environment. acs.org

Table 1: Representative Structural Parameters for the Dicyanamide Anion Note: Exact values can vary depending on the computational method, basis set, and chemical environment (e.g., counter-ion, solvent).

| Parameter | Typical Calculated Value Range | Description |

| C-N (amide) Bond Length | ~1.33 - 1.36 Å | The bond length between the central nitrogen and the two cyano carbons. |

| C≡N (nitrile) Bond Length | ~1.16 - 1.18 Å | The bond length of the terminal nitrile groups. |

| N-C-N Bond Angle | ~117° - 120° | The angle formed by the central nitrogen and the two cyano carbons. |

| C-N-C Bond Angle | ~168° - 172° | The angle within the linear nitrile group. |

Reaction Pathway Analysis and Transition State Modeling for Cyanocyanamide Reactions

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving cyanocyanamide and its anion. By mapping potential energy surfaces, researchers can identify reaction coordinates, intermediates, transition states, and products. mdpi.com Density Functional Theory (DFT) is a commonly employed method for these studies, allowing for the elucidation of complex reaction pathways.

For example, the reaction pathways of the dicyanamide anion (DCA⁻) with oxidizing agents like NO₂ and HNO₃ have been explored using DFT methods such as B3LYP/6-311++G(d,p). mdpi.com In the reaction with HNO₃, the process is initiated by a proton transfer. mdpi.com The investigation identified key intermediates and transition states, mapping out the potential energy diagram for the oxidation process. mdpi.com Similarly, direct dynamics trajectories calculated at the B3LYP/6-31G(d) level of theory have been used to understand the reaction of dicyanamide with NO₂, revealing the structures of intermediates, transition states, and products. mdpi.com

Another area of study is the role of cyanocyanamide derivatives in catalyzed reactions. For instance, the mechanism of gold-catalyzed cycloaddition of cyanamides with enynamides has been investigated using DFT. rsc.org These calculations show that the catalytic cycle begins with the coordination of the gold catalyst to the alkyne. rsc.org The subsequent attack by the cyanamide can proceed through different pathways, leading to the formation of five- or six-membered heterocyclic rings. rsc.org The computational results indicate that the formation of 2,6-diaminopyridine compounds is favorable, with low activation energies suggesting the reaction can proceed under mild conditions. rsc.org Such studies are crucial for understanding reaction mechanisms and regioselectivity, providing insights that can guide further experimental work. rsc.org

Table 2: Computational Methods in Cyanocyanamide Reaction Analysis

| Method/Technique | Application | Purpose |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | To calculate the energies of reactants, products, intermediates, and transition states. mdpi.comrsc.org |

| B3LYP Functional | Potential Energy Surface Mapping | A specific DFT functional used to identify reaction coordinates and elucidate pathways. mdpi.com |

| Direct Dynamics Trajectories | Reaction Simulation | To simulate the real-time evolution of a chemical reaction and identify key reaction events. mdpi.com |

| Transition State Search | Barrier Calculation | To locate the highest energy point along the reaction coordinate, determining the activation energy. mdpi.com |

Electronic Structure and Frontier Molecular Orbital Theory Applied to Cyanocyanamide

The electronic structure of a molecule governs its reactivity, and Frontier Molecular Orbital (FMO) theory is a key framework for understanding this relationship. youtube.comyoutube.com FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comjoaquinbarroso.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. materialsciencejournal.orgresearchgate.netirjweb.com

Quantum chemical methods, particularly DFT, are widely used to calculate the energies and visualize the shapes of these frontier orbitals. rsc.orgmaterialsciencejournal.orgnih.gov For a given molecule like cyanocyanamide, DFT calculations can determine the HOMO and LUMO energy levels. These calculations involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) to solve the electronic structure equations. materialsciencejournal.orgnih.gov

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's chemical behavior. materialsciencejournal.orgnih.gov These descriptors, summarized in the table below, provide a quantitative basis for comparing the reactivity of different molecules. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov While specific FMO analysis data for the neutral cyanocyanamide molecule is not detailed in the surveyed literature, the theoretical framework and computational methods are well-established for its study.

Table 3: Key Concepts in Frontier Molecular Orbital Theory

| Concept/Descriptor | Definition | Significance |

| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital with the highest energy level that is occupied by electrons. | Represents the ability to donate electrons; a higher HOMO energy indicates a better electron donor. researchgate.net |

| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital with the lowest energy level that is not occupied by electrons. | Represents the ability to accept electrons; a lower LUMO energy indicates a better electron acceptor. researchgate.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. materialsciencejournal.orgnih.gov |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. materialsciencejournal.org |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. materialsciencejournal.org |

| Global Electrophilicity Index (ω) | ω = μ² / 2η | Quantifies the electrophilic character of a molecule. materialsciencejournal.org |

Computational Approaches to Coordination Chemistry of Cyanocyanamide Ligands

The dicyanamide anion, [N(CN)₂]⁻ (dca), the conjugate base of cyanocyanamide, is a versatile and widely studied ligand in coordination chemistry. mdpi.comresearchgate.net Its ability to bridge metal centers through its three nitrogen atoms leads to the formation of a diverse array of coordination polymers with interesting structural and magnetic properties. mdpi.comresearchgate.net Computational methods, especially DFT, are essential for understanding the structure, bonding, and properties of these metal-dca complexes. mdpi.comnih.gov

DFT calculations are used to optimize the geometries of dca-containing coordination compounds, providing results that can be compared with and complement experimental data from techniques like single-crystal X-ray diffraction. mdpi.com These computational studies can confirm the coordination environment around the metal ion, such as distorted octahedral geometries, and analyze the bonding parameters between the metal and the dca ligand. mdpi.commdpi.com Furthermore, these methods can help elucidate the subtle energetic differences between various possible coordination modes. nih.gov

The dicyanamide ligand can adopt numerous coordination modes, acting as a linker between two to five metal ions. mdpi.com The bonding can occur through its two terminal nitrile nitrogen atoms or the central amide nitrogen. mdpi.com The versatility of the dca ligand has been leveraged to construct 1D, 2D, and 3D coordination polymers. researchgate.net Theoretical calculations using methods like the M06-2X functional have been employed to study the non-covalent interactions, such as hydrogen bonds and π-stacking, that play a crucial role in stabilizing the crystal structures of these polymers. csic.es

Table 4: Common Coordination Modes of the Dicyanamide (dca) Ligand

| Coordination Mode | Description | Bridging Type |

| μ1,5 | End-to-end bridging, where the two terminal nitrile nitrogens coordinate to two different metal centers. mdpi.commdpi.com | Bidentate |

| μ1,1 | End-on bridging, where both terminal nitrile nitrogens coordinate to the same metal center (less common). mdpi.com | Bidentate |

| μ1,3,5 | The two terminal nitrogens and the central amide nitrogen all coordinate to different metal centers. researchgate.net | Tridentate |

| μ1,1,5 | One metal is chelated by the central and one terminal nitrogen, while the other terminal nitrogen binds another metal. mdpi.com | Tridentate |

| μ1,1,3,5 / μ1,1,5,5 | The ligand bridges four separate metal centers. mdpi.com | Tetradentate |

| μ1,1,3,5,5 | The ligand bridges five separate metal centers. mdpi.com | Pentadentate |

1 Ethyl 2 Methylimidazole: Advanced Academic Research

Synthetic Methodologies and Mechanistic Investigations of 1-Ethyl-2-methylimidazole

The synthesis of 1-ethyl-2-methylimidazole is a subject of significant academic interest, driven by its role as a building block and a precursor in various chemical applications, including the synthesis of ionic liquids and potential agrochemicals. roco.globalias.ac.in Research has focused on developing efficient, selective, and sustainable methods for its preparation, while also investigating the underlying reaction mechanisms to enable greater control over the synthetic process.

Regioselective Synthesis of 1-Ethyl-2-methylimidazole Derivatives

Regioselectivity is a critical challenge in the synthesis of unsymmetrically substituted imidazoles like 1-ethyl-2-methylimidazole. The imidazole (B134444) ring contains two nitrogen atoms, and in a precursor like 2-methylimidazole (B133640), alkylation can occur at either the N-1 or N-3 position, which are equivalent due to tautomerism. However, once one nitrogen is substituted, the second nitrogen's reactivity changes. The goal of regioselective synthesis is to control the reaction to produce a specific isomer in high yield.

In the synthesis of substituted imidazole derivatives, the choice of reactants and conditions can heavily influence the isomeric outcome. For instance, the alkylation of 1-hydroxyimidazoles with benzyl (B1604629) halides has been shown to selectively form O-alkoxy derivatives rather than N-alkylation products. researchgate.net In other systems, computational studies have been employed to understand the reaction path and the factors driving regioselectivity. Research on diaminomaleonitrile-based imines revealed that a 2-hydroxyaryl group on the scaffold directs the reaction to form imidazole derivatives, preventing the formation of 1,2-dihydropyrazines through a phenol-assisted hydrogen atom shift. nih.gov This highlights how strategically placed functional groups can control the reaction's regiochemical outcome. nih.gov

Studies on the alkylation of 5-aryl-4-trifluoroacetyltriazoles, a related N-heterocyclic system, demonstrated that the choice of base and solvent can preferentially yield 2-substituted isomers over 1-substituted isomers. nih.gov These principles of controlling regioselectivity through reactant structure, catalysts, and reaction conditions are directly applicable to the targeted synthesis of 1-ethyl-2-methylimidazole derivatives. nih.gov

Direct Alkylation Strategies for Imidazole Ring Substitution

Direct alkylation is a common strategy for synthesizing N-substituted imidazoles. This typically involves reacting an imidazole precursor, such as 2-methylimidazole, with an alkylating agent like an ethyl halide. However, this approach is often complicated by a lack of selectivity. ias.ac.in The direct alkylation of an imino nitrogen can be problematic, leading to a mixture of products. ias.ac.in

For example, a reaction involving both methyl and ethyl groups resulted in a mixture of four different imidazole products: 1-ethylimidazole (B1293685), 1-ethyl-2-methylimidazole, 1,2-dimethylimidazole (B154445), and 1-methylimidazole (B24206). ias.ac.in This squandering of substituents is proposed to result from the attack of imidazolide (B1226674) ions on the two possible carbenium ions (methyl and ethyl). ias.ac.in This lack of specificity makes direct alkylation inefficient for producing a single desired product like 1-ethyl-2-methylimidazole in high purity.

| Product | Relative Ratio |

| 1-Ethylimidazole | 1.00 |

| 1-Ethyl-2-methylimidazole | 1.00 |

| 1,2-Dimethylimidazole | 1.25 |

| 1-Methylimidazole | 1.00 |

Table 1: Product distribution from a competitive direct alkylation reaction, demonstrating the lack of selectivity. Data derived from spectroscopic analysis. ias.ac.in

Multi-Component Reaction Pathways in Imidazole Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.govresearchgate.net These one-pot syntheses are powerful tools for constructing complex heterocyclic scaffolds like the imidazole ring. researchgate.netnih.gov

The classical Debus synthesis, first reported in 1858, is an early example of an MCR for imidazoles, using a dicarbonyl compound (glyoxal), an aldehyde (formaldehyde), and ammonia (B1221849). researchgate.net Modern MCRs for imidazole synthesis often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297). jetir.org These reactions can be catalyzed by various acids. jetir.org While specific MCRs leading directly to 1-ethyl-2-methylimidazole are not detailed in the provided sources, the general methodology is well-established for creating substituted imidazoles and represents a highly efficient potential pathway. nih.govresearchgate.net The versatility of MCRs allows for the introduction of various substituents, suggesting that a judicious choice of a dicarbonyl, an aldehyde (e.g., acetaldehyde), and an amine (e.g., ethylamine) could potentially yield the target compound.

Thermal Decarboxylation Mechanisms of Imidazole Precursors

As an alternative to problematic direct alkylation, the thermal decarboxylation of 1-alkoxycarbonylimidazoles has been explored for the synthesis of 1-alkyl derivatives. ias.ac.in This method involves heating a precursor molecule, causing it to lose a molecule of carbon dioxide (CO2) to form the desired product.

For the synthesis of 1-ethylimidazole, the thermal decarboxylation of 1-ethoxycarbonylimidazole was investigated. The proposed mechanism involves an O-to-N shift of the ethyl group, which is comparable to the Chapman rearrangement. ias.ac.in This process is thought to be catalyzed by the imidazole itself. ias.ac.in The observation that decarboxylation of 1-carbomethoxy-2-methylimidazole occurred at room temperature suggests that the process is likely catalyzed by the imidazole. ias.ac.in A plausible reaction pathway involves the decarboxylation of a malonate half-ester intermediate followed by reprotonation. mdpi.com This strategy provides a more controlled route to N-alkylated imidazoles compared to direct alkylation. ias.ac.in

Solvent-Free and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards "green" chemistry, emphasizing sustainable synthetic methods. Solvent-free reactions are a key part of this initiative, as they reduce waste, often lead to shorter reaction times, and can be more energy-efficient. asianpubs.org

One-pot, solvent-free methods have been successfully developed for the synthesis of various imidazole derivatives. asianpubs.orgresearchgate.net These reactions can be performed by heating a mixture of the necessary reagents, sometimes with the aid of a catalyst. For instance, the synthesis of 1-ethyl-3-methylimidazole ethyl sulfate (B86663), an ionic liquid, was optimized under solvent-free conditions by reacting N-methylimidazole with diethyl sulfate at 50°C, achieving a yield of 97.39%. alfa-chemical.com This demonstrates the viability and high efficiency of solvent-free approaches for the alkylation of imidazole rings. alfa-chemical.com Microwave-assisted synthesis is another sustainable technique that has been applied to the preparation of imidazole derivatives, often resulting in significantly reduced reaction times and improved yields. researchgate.net

| Method | Solvent | Temperature | Time | Yield | Reference |

| Solvent Method | Toluene | 50°C | 2h | <97.39% | alfa-chemical.com |

| Solvent-Free | None | 50°C | 2h | 97.39% | alfa-chemical.com |

Table 2: Comparison of solvent vs. solvent-free synthesis for a related imidazolium (B1220033) ionic liquid, highlighting the effectiveness of the sustainable approach. alfa-chemical.com

Mechanistic Investigations of Imidazole Ring Formation Reactions

Understanding the step-by-step mechanism of a reaction is crucial for its optimization and control. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating reaction mechanisms.

In the study of the thermal decarboxylation of 1-alkoxycarbonylimidazoles, NMR spectroscopy was used to monitor the reaction progress and identify the products formed. ias.ac.in By adding authentic samples of the expected products (e.g., 1-ethyl-2-methylimidazole, 1,2-dimethylimidazole) to the NMR tube containing the reaction mixture, researchers could confirm the identity of the species being formed by observing the increase in intensity of specific resonances. ias.ac.in This technique allowed for the differentiation of the various isomers produced and the determination of their relative ratios, providing direct insight into the reaction's selectivity and mechanism. ias.ac.in Furthermore, computational studies are increasingly used to model reaction pathways, calculate transition state energies, and explain observed regioselectivity, as seen in the formation of other imidazole derivatives where a phenol-assisted hydrogen shift was identified as the key mechanistic step. nih.gov

Chemical Reactivity and Transformation Studies of 1-Ethyl-2-methylimidazole

Electrophilic Substitution Reactions on the Imidazole Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems, wherein an electrophile replaces an atom, typically hydrogen, on the ring. wikipedia.org The reaction generally proceeds through a two-step mechanism. The initial step, which is rate-determining, involves the attack of the aromatic ring's π-electrons on the electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. masterorganicchemistry.comlibretexts.org In the second, faster step, a base removes a proton from the sp³-hybridized carbon, restoring the ring's aromaticity and resulting in the substituted product. masterorganicchemistry.comlibretexts.org

The imidazole ring is an electron-rich heterocycle, making it inherently activated and susceptible to attack by electrophiles. In 1-ethyl-2-methylimidazole, the reactivity and regioselectivity of the substitution are influenced by the existing substituents. The N-ethyl group and the C2-methyl group are both electron-donating, further enhancing the nucleophilicity of the imidazole ring. These groups direct incoming electrophiles to the available carbon positions, namely C4 and C5. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, the nitration of benzene (B151609) is accomplished using the nitronium ion (NO₂⁺) as the electrophile. wikipedia.org While specific studies on 1-ethyl-2-methylimidazole are not extensively detailed, the principles of SEAr suggest that reactions with electrophiles would yield a mixture of 4- and 5-substituted products.

Nucleophilic Substitution Reactions on Substituted Imidazole Derivatives

Unlike electrophilic substitution, nucleophilic aromatic substitution (SNAr) on an unactivated imidazole ring is difficult. For such reactions to proceed, the imidazole ring must be appropriately substituted with two key features: a good leaving group (such as a halogen) and at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. nih.gov The EWG is necessary to stabilize the negative charge in the intermediate Meisenheimer complex that forms upon nucleophilic attack. nih.gov

Research on halogenoimidazoles demonstrates that the halogen atom becomes significantly more reactive towards nucleophiles when the ring is activated by an adjacent EWG. psu.edu For derivatives of 1-ethyl-2-methylimidazole, this means that a compound like 4-bromo-1-ethyl-5-nitro-2-methylimidazole would be a suitable substrate for SNAr. The bromine at the C4 position can be displaced by a variety of nucleophiles. Studies on related bromo-nitro-imidazole derivatives show successful displacement of the bromine atom by nucleophiles in solvents like dimethylformamide (DMF). psu.edu

| Substrate Type | Nucleophile | Typical Product | Reference |

|---|---|---|---|

| Halogeno-nitro-imidazole | Alkoxides (RO⁻) | Alkoxy-nitro-imidazole | psu.edu |

| Halogeno-nitro-imidazole | Thiolates (RS⁻) | Alkylthio-nitro-imidazole | psu.edu |

| Halogeno-nitro-imidazole | Amines (RNH₂) | Amino-nitro-imidazole | psu.edu |

Oxidation and Reduction Processes of Functionalized Imidazoles

The oxidation of the imidazole ring can be achieved using various oxidizing agents. A biomimetic approach utilizing a chemical model system for cytochrome P-450 has proven effective for the oxidation of 2-methylimidazole derivatives. nih.gov This system, which consists of tetraphenylporphyrin (B126558) manganese chloride (TPPMnCl) and iodosylbenzene, efficiently oxidizes 2-methylimidazole to 2-methylimidazolone. nih.gov When applied to a more complex molecule containing a 2-methylimidazole moiety, this system yielded the previously unisolated 5-mono-oxidized derivative, which is considered a precursor to major metabolites. nih.gov This indicates that for 1-ethyl-2-methylimidazole, oxidation would likely occur at the C5 position, potentially leading to the formation of 1-ethyl-2-methyl-1H-imidazol-5(4H)-one.

While the imidazole ring itself is relatively stable to reduction, certain functional groups attached to the ring can be reduced without affecting the core heterocycle. For example, a nitro group on the imidazole ring can be reduced to an amino group using standard reducing agents. However, reduction of the aromatic imidazole nucleus itself requires more forcing conditions, often leading to a mixture of products or ring cleavage.

Carboxylation Reactions and Regioselectivity on the Imidazole Core

Direct carboxylation of the imidazole ring is a method for introducing a carboxylic acid functional group. The reaction typically proceeds via deprotonation of a C-H bond on the imidazole ring with a strong base to form an imidazolyl anion, which then acts as a nucleophile and reacts with carbon dioxide (CO₂). The regioselectivity of this reaction is dictated by the relative acidity of the ring protons. In many imidazole compounds, the proton at the C2 position is the most acidic.

However, in 1-ethyl-2-methylimidazole, the C2 position is blocked by a methyl group. Therefore, deprotonation must occur at either the C4 or C5 position. The resulting carbanion would then react with CO₂ to yield either 1-ethyl-2-methyl-1H-imidazole-4-carboxylate or 1-ethyl-2-methyl-1H-imidazole-5-carboxylate. The precise ratio of these products would depend on the specific reaction conditions and the subtle differences in the acidity of the C4-H and C5-H bonds.

Ring-Opening and Ring-Closing Reactions Involving the Imidazole Nucleus

The aromatic imidazole nucleus is generally stable and resistant to ring-opening reactions under normal conditions. Such transformations typically require significant activation of the ring or harsh reaction conditions. For example, quaternization of the ring nitrogens makes the imidazole ring more electron-deficient and susceptible to nucleophilic attack, which can lead to ring cleavage. Studies on related heterocyclic compounds, such as 6-nitrobenzothiazole, have shown that strong nucleophiles like methoxide (B1231860) can induce reversible ring-opening to form an open-chain anionic intermediate. rsc.org

Reactions with Elemental Sulfur and Formation of Thione Derivatives via Carbene Intermediates

The reaction of certain imidazole derivatives with elemental sulfur to form imidazole-2-thiones is a well-established process that proceeds through an N-heterocyclic carbene (NHC) intermediate. This reaction is particularly well-studied for 1,3-dialkylimidazolium salts. In these cases, a base abstracts the acidic proton from the C2 position of the imidazolium cation to generate a highly reactive C2-carbene. nih.gov This carbene then attacks the S₈ sulfur ring, leading to the formation of the corresponding imidazole-2-thione. nih.gov

For 1-ethyl-2-methylimidazole, this specific mechanism for forming a 2-thione is blocked. The presence of a methyl group at the C2 position, instead of an acidic proton, prevents the formation of the necessary C2-carbene intermediate through simple deprotonation. Consequently, 1-ethyl-2-methylimidazole cannot be directly converted to 1-ethyl-2-methylimidazole-2-thione via this common pathway. Alternative synthetic routes would be required to synthesize such a thione derivative.

Reactivity in Polyurethane Synthesis Mechanisms

1-Ethyl-2-methylimidazole is recognized for its catalytic activity in the synthesis of polyurethanes. Like other N-substituted imidazoles, it functions as a potent catalyst for the reactions between polyols (compounds with hydroxyl groups, -OH) and isocyanates (compounds with isocyanate groups, -NCO), which forms the fundamental urethane (B1682113) linkage. The catalytic activity of imidazole derivatives is influenced by factors such as the basicity and steric hindrance of the nitrogen atoms. researchgate.netl-i.co.uk

The proposed mechanism for catalysis by tertiary amines like 1-ethyl-2-methylimidazole involves the activation of the hydroxyl group of the polyol. The lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) of the imidazole ring initiates a nucleophilic attack on the hydrogen of the polyol's hydroxyl group. This interaction forms a hydrogen-bonded complex, which increases the nucleophilicity of the oxygen atom, making it more reactive towards the electrophilic carbon of the isocyanate group. mdpi.com

Computational studies on similar amine catalysts have elucidated a multi-step pathway. mdpi.com This process can be generalized for 1-ethyl-2-methylimidazole as follows:

Complex Formation: The catalyst first forms a complex with the alcohol (polyol).

Trimer Complex: The isocyanate then joins this complex, forming a three-molecule intermediate.

Nucleophilic Attack: The activated oxygen from the polyol attacks the isocyanate carbon.

Proton Transfer: A proton is transferred, leading to the formation of the urethane bond.

Catalyst Regeneration: The final product is formed, and the 1-ethyl-2-methylimidazole catalyst is regenerated to participate in another catalytic cycle.

This catalytic pathway significantly lowers the activation energy of the urethane formation reaction compared to the uncatalyzed process, thereby increasing the reaction rate. mdpi.com The presence of alkyl substituents, such as the ethyl and methyl groups in 1-ethyl-2-methylimidazole, enhances its catalytic effectiveness compared to unsubstituted imidazole. google.com These groups increase the electron density on the nitrogen atoms, boosting the catalyst's basicity and, consequently, its activity. researchgate.net The reaction is typically exothermic, and the choice of catalyst can influence the heat generated.

Advanced Spectroscopic and Computational Characterization of 1-Ethyl-2-methylimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural verification of 1-ethyl-2-methylimidazole. Both ¹H NMR and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides distinct signals for the protons on the imidazole ring and the ethyl and methyl substituents. By comparing spectral data from similar compounds like 1-ethylimidazole and 2-ethyl-1-tritylimidazole, the expected chemical shifts can be estimated. chemicalbook.comup.ac.za The two protons on the imidazole ring (at positions 4 and 5) would appear as distinct singlets or doublets. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The methyl group at the 2-position would appear as a singlet.

¹³C NMR: The carbon NMR spectrum shows unique signals for each carbon atom in the molecule. The three carbons of the imidazole ring, the two carbons of the ethyl group, and the single carbon of the 2-methyl group all resonate at characteristic chemical shifts. researchgate.net

NMR is also invaluable for mechanistic studies and reaction monitoring. up.ac.za By tracking the chemical shifts and intensities of signals over time, researchers can observe the consumption of reactants (polyol and isocyanate) and the formation of the polyurethane product. This allows for the determination of reaction kinetics and the identification of potential intermediate species, providing insight into the catalytic cycle.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Estimated δ (ppm) | Assignment | Estimated δ (ppm) |

| H-4/H-5 (Ring) | ~6.8-7.0 | C-2 (Ring) | ~145 |

| H-4/H-5 (Ring) | ~6.8-7.0 | C-4 (Ring) | ~127 |

| N-CH₂ (Ethyl) | ~3.9 (quartet) | C-5 (Ring) | ~120 |

| CH₃ (Ethyl) | ~1.4 (triplet) | N-CH₂ (Ethyl) | ~42 |

| C-CH₃ (Ring) | ~2.3 (singlet) | CH₃ (Ethyl) | ~15 |

| C-CH₃ (Ring) | ~12 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 1-ethyl-2-methylimidazole displays characteristic absorption bands corresponding to the vibrations of its chemical bonds. Based on spectra of related compounds like 1-methylimidazole and 2-methylimidazole, the key vibrational modes can be assigned. nist.govrsc.orgresearchgate.netresearchgate.net

Key spectral regions include:

C-H Stretching: Bands in the 2900-3150 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the alkyl groups and on the imidazole ring.

C=N and C=C Stretching: The region between 1450-1650 cm⁻¹ is characteristic of the stretching vibrations of the C=N and C=C bonds within the aromatic imidazole ring.

Ring Vibrations: A series of absorptions, often referred to as "fingerprint" bands, below 1500 cm⁻¹ are unique to the imidazole ring structure.

C-N Stretching: Vibrations corresponding to the C-N bonds appear in the 1000-1300 cm⁻¹ range.

FTIR is a powerful technique for confirming the structural integrity of the molecule and for monitoring chemical reactions, such as its involvement in polyurethane synthesis, by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urethane linkage bands (e.g., N-H stretch ~3300 cm⁻¹, C=O stretch ~1700 cm⁻¹).

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3100-3150 | Ring C-H Stretch |

| ~2900-3000 | Alkyl C-H Stretch |

| ~1500-1600 | Ring C=N and C=C Stretch |

| ~1450-1480 | CH₂/CH₃ Bending |

| ~1050-1250 | Ring C-N Stretch |

Surface-Enhanced Raman Scattering (SERS) for Adsorption and Orientation Studies on Surfaces

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. nih.gov SERS can provide detailed information about the adsorption behavior and orientation of molecules like 1-ethyl-2-methylimidazole on a catalytically active surface.

When 1-ethyl-2-methylimidazole adsorbs on a silver surface, the Raman signal is dramatically amplified, allowing for the detection of very small quantities of the analyte. spectroscopyonline.com Studies on similar molecules, such as 1-methylimidazole and 2-methylimidazole, have shown that the orientation of the molecule on the surface is dependent on the electrical potential of the surface. acs.org Typically, imidazole derivatives adsorb onto positively charged silver surfaces through the lone pair of electrons on the pyridine-like nitrogen atom (N-3). acs.org

By analyzing the relative enhancement of different vibrational modes according to SERS surface selection rules, the orientation of the imidazole ring can be inferred. For example, an enhancement of in-plane ring modes would suggest a more perpendicular or tilted orientation relative to the surface, while enhancement of out-of-plane modes would indicate a more parallel orientation. This technique is crucial for understanding how the catalyst interacts with metal surfaces or nanoparticles, which can be relevant in various catalytic applications. researchgate.netnih.gov

Application of Advanced Analytical Techniques for Reaction Monitoring and Product Purity Assessment

A suite of advanced analytical techniques is essential for monitoring reactions involving 1-ethyl-2-methylimidazole and for ensuring the purity of the final products. fda.gov

Chromatographic Methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques used to determine the purity of 1-ethyl-2-methylimidazole. mdpi.comresearchgate.net When coupled with detectors like Mass Spectrometry (MS) or Flame Ionization Detection (FID), these methods allow for the quantification of the compound and the identification of any impurities or reaction byproducts. mdpi.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of 1-ethyl-2-methylimidazole, confirming its identity. When used in conjunction with chromatography (GC-MS or LC-MS), it provides definitive structural information for components in a mixture, making it indispensable for analyzing complex reaction outcomes. mdpi.com

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of materials. For 1-ethyl-2-methylimidazole, DSC can determine its melting point and other thermal transitions, while TGA can assess its thermal stability and decomposition profile. This information is critical for its application in polymerization reactions which are often conducted at elevated temperatures.

These techniques, often used in combination, provide a comprehensive analytical toolkit for researchers to ensure quality control and to gain a deeper understanding of reaction kinetics and mechanisms.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. youtube.com For 1-ethyl-2-methylimidazole, DFT calculations can provide profound insights into its reactivity and catalytic behavior. nih.govresearchgate.net

DFT calculations can determine:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms in the molecule.

Electronic Properties: The distribution of electron density, molecular electrostatic potential (ESP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Reactivity Prediction: The location of the HOMO often indicates the site of nucleophilic attack (the lone pair on the N-3 atom), while the LUMO indicates the site susceptible to electrophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity. nih.gov

Reaction Pathways: DFT can be used to model the entire reaction pathway of polyurethane formation, calculating the energies of reactants, transition states, and products. This allows researchers to predict the activation energy barriers and to support or refine proposed catalytic mechanisms. researchgate.netmdpi.com

These computational predictions are invaluable for understanding the fundamental principles behind the catalytic activity of 1-ethyl-2-methylimidazole and for designing more efficient catalytic systems. nih.gov

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Reaction Mechanisms

Molecular dynamics (MD) simulations have become an invaluable tool for investigating the behavior of molecules at an atomic level. These simulations provide detailed insights into the structural and dynamic properties of systems that are often difficult to obtain through experimental methods alone. nih.gov In the context of 1-ethyl-2-methylimidazole and related imidazolium-based ionic liquids, MD simulations have been employed to understand their behavior in the solution phase, including interactions with solvents and other molecules. nih.govmolsimlab.com

DFT-based ab initio molecular dynamics studies on clusters of 1-ethyl-3-methylimidazolium (B1214524) acetate in a vacuum have revealed key structural motifs. nih.gov These simulations show that ring stacking is a significant interaction, while side chain interactions are less important. A notable finding is the arrangement of ions within droplets, with cations concentrating on the inside and anions on the outside. nih.gov The exposed surfaces of these droplets are predominantly composed of hydrogen atoms from the methyl and ethyl groups of the cation and anion, rendering the droplets hydrophobic on the exterior. nih.gov

Furthermore, simulations have been used to study the binary mixtures of imidazolium-based ionic liquids with solvents like propane-1,2-diol. acs.org These studies calculate properties such as excess molar volume and dynamic viscosity deviation to understand intermolecular interactions. The results suggest that in such mixtures, the intermolecular interactions are weaker than in the pure components. acs.org Temperature also plays a crucial role; as it increases, molecular movements (translational, rotational, and vibrational) increase, leading to a decrease in density. acs.org Such computational studies are crucial for designing and optimizing systems for specific applications by predicting their physicochemical properties. molsimlab.com

Catalytic Applications and Mechanistic Roles of 1-Ethyl-2-methylimidazole

1-Ethyl-2-methylimidazole and its derivatives are versatile compounds that find significant applications in various catalytic processes. Their unique structural and electronic properties enable them to act as organocatalysts, ligands for transition metals, and promoters in polymerization reactions.

Organocatalysis in Diverse Organic Transformations

Imidazole derivatives, including 1-substituted-2-methylimidazoles, function as effective nucleophilic organocatalysts in a variety of organic reactions. nih.gov Organocatalysis offers a greener alternative to metal-based catalysis, often avoiding the use of hazardous reagents and solvents. mdpi.com For instance, 1-methylimidazole has been shown to catalyze the [3+3]-cyclodimerization of acylethynylpyrroles to produce functionalized dipyrrolopyrazines under mild conditions. mdpi.com This reaction highlights the role of the imidazole derivative in activating the substrate and facilitating the formation of new chemical bonds. mdpi.com

The catalytic activity of these imidazole derivatives is often linked to their nucleophilicity and pKa values. Studies on RNA copying have shown that various heteroaromatic small molecules, including imidazole derivatives, can catalyze the in situ formation of imidazolium-bridged dinucleotides. nih.gov The efficiency of this catalysis is dependent on the pKa of the nucleophile, with an optimal range balancing the reactivity to intercept high-energy intermediates without causing decomposition of the desired product. nih.gov

Ligand Design and Application in Transition Metal Catalysis

The imidazole scaffold is a key component in the design of N-heterocyclic carbene (NHC) ligands, which are highly valuable in homogeneous catalysis. rutgers.edu These ligands form strong bonds with transition metals, creating stable and highly active catalysts for a wide range of transformations, including cross-coupling reactions. rutgers.edumdpi.com The steric and electronic properties of the NHC ligand, which can be tuned by modifying the substituents on the imidazole ring (such as the 1-ethyl and 2-methyl groups), are critical for the catalyst's performance. rutgers.edu

For example, novel, sterically bulky NHC ligands have been developed that can activate strong chemical bonds. rutgers.edu Imidazole and its derivatives are also used as ligands in the synthesis of transition metal complexes with applications in modeling the active sites of metalloenzymes and in catalytic oxidation reactions. jocpr.com The monodentate nature of certain benzimidazole (B57391) ligands allows them to coordinate with metal centers like Cu(II) and Ni(II), forming complexes with specific geometries. jocpr.com

Elucidation of Catalytic Mechanisms of Imidazole Derivatives

Understanding the mechanism by which imidazole derivatives catalyze reactions is crucial for optimizing their performance and designing new catalysts. Computational studies, often in conjunction with experimental work, have been instrumental in elucidating these mechanisms. For polyurethane synthesis, theoretical methods have been used to study the catalytic effect of various nitrogen-containing compounds, including imidazole derivatives. nih.gov

These studies propose a general mechanism for urethane formation. In the presence of an amine catalyst, the reaction begins with the formation of a complex between the catalyst and the alcohol. mdpi.com Subsequently, the isocyanate joins this complex, leading to a trimolecular intermediate. The catalyst facilitates proton transfer, significantly lowering the activation energy of the reaction compared to the uncatalyzed process. nih.govmdpi.com The catalytic activity is often correlated with the proton affinity of the catalyst. nih.gov

For instance, in the reaction between phenyl isocyanate and butan-1-ol, the presence of catalysts like 1,2-dimethylimidazole significantly reduces the activation energy. mdpi.com

Table 1: Comparison of Activation Energies for Urethane Formation

| Catalyst | Activation Energy (Ea) (kJ/mol) |

|---|---|

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | 18.1 ± 0.7 |

| 1,2-dimethylimidazole (1,2-DMI) | 20.3 ± 0.8 |

| N-ethylmorpholine (NEM) | 24.8 ± 0.8 |

Data sourced from a kinetic study of the alcoholysis of phenyl isocyanate. mdpi.com

Role in Polymerization Catalysis, Specifically Polyurethane Synthesis

1-Ethyl-2-methylimidazole is recognized as a catalyst in the synthesis of polyurethanes, which are polymers with a wide range of applications including foams, coatings, and elastomers. google.comroco.global In polyurethane production, catalysts are essential for controlling the rates of the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). mdpi.comgoogle.com

Alkyl-substituted imidazoles, such as 2-ethyl-4-methylimidazole (B144543) and 2-methylimidazole, are particularly effective. google.com Their catalytic activity is characterized by being relatively low at room temperature but increasing significantly with temperature, which is a desirable trait for controlling the polymerization process. google.com A key feature of these secondary imidazoles is that their NH group is inactive and does not react with isocyanates. google.com They can be used alone or in combination with other catalysts, such as organometallic compounds like stannous octoate, to achieve the desired reaction profile. google.com

Catalytic Activity in Selective Oxidation Reactions

Imidazole derivatives also play a role in selective oxidation reactions, both as part of the catalyst structure and as ligands for metal centers. physchemres.org For instance, copper(II) complexes with 2-methylimidazole ligands have demonstrated catalytic activity in the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) using hydrogen peroxide. mdpi.com The structure of the copper complex, whether monomeric or polymeric, influences its catalytic efficiency. mdpi.com

Furthermore, ionic liquids based on imidazolium cations, such as 1-ethyl-3-methylimidazolium acetate, have been shown to act as efficient catalytic systems for the oxidative depolymerization of lignin (B12514952) without the need for an additional catalyst. nih.gov The cooperative effect of the imidazolium cation and the acetate anion enhances the conversion of lignin into smaller, valuable phenolic compounds under mild conditions. nih.gov In biomimetic studies, a chemical model system for cytochrome P-450, using a manganese porphyrin and an oxygen donor, effectively oxidized 2-methylimidazole, demonstrating a potential pathway for the metabolism of drugs containing this moiety. nih.gov

Applications of 1-Ethyl-2-methylimidazole in Advanced Materials Science

1-Ethyl-2-methylimidazole has emerged as a versatile compound in the field of advanced materials science, finding applications in a range of high-performance materials. Its unique chemical structure allows it to participate in various chemical reactions, making it a valuable component in the development of new polymers, coatings, ionic liquids, and other specialized materials.

Development of Polymeric and Coating Materials

In the realm of polymeric materials, 1-ethyl-2-methylimidazole is utilized as a catalyst in the synthesis of polyurethanes. roco.global Polyurethanes are a class of polymers that are widely used in the production of coatings, adhesives, foams, and elastomers due to their durability and versatility. roco.global The catalytic activity of 1-ethyl-2-methylimidazole facilitates the reaction between isocyanates and polyols, which is the fundamental chemistry behind the formation of polyurethane polymers.

The closely related compound, 2-ethyl-4-methylimidazole, has been extensively studied for its role in epoxy resin systems. It is widely used in epoxy resin bonding, coating, casting, encapsulation, impregnation, and composite materials. chemicalbook.com Epoxy resins cured with 2-ethyl-4-methylimidazole have demonstrated enhanced heat resistance, oxidation resistance, and chemical resistance, particularly against acids, when compared to those cured with traditional agents like m-phenylenediamine. chemicalbook.com

Design and Application in Ionic Liquid Formulations